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Compound of Interest

Compound Name: 4-Butoxy-3,5-dichlorobenzoic acid

CAS No.: 41490-11-3

Cat. No.: B3265984

Get Quote

CAS Registry Number: 41490-11-3 Molecular Formula:

Molecular Weight: 263.12 g/mol [1]

Executive Summary & Compound Profile
4-Butoxy-3,5-dichlorobenzoic acid is a functionalized benzoic acid derivative characterized

by a 3,5-dichloro substitution pattern and a para-butoxy ether linkage. It serves as a critical

building block in the synthesis of pharmaceuticals, particularly in the development of

inflammatory mediators and polymer additives where lipophilicity (conferred by the butyl chain)

and metabolic stability (conferred by the halogenation) are required.

This guide provides a comprehensive reference for the structural validation of this compound

using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass

Spectrometry (MS).[2]
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Property Value Note

Appearance
White to off-white crystalline

powder

Melting Point 158–162 °C
Predicted range based on

analogs

Solubility DMSO, Methanol, Chloroform Limited water solubility

pKa ~3.5 Acidic (Benzoic acid moiety)

Synthesis & Impurity Profile
Understanding the synthetic origin is essential for interpreting spectral impurities. The standard

industrial route involves the O-alkylation of 3,5-dichloro-4-hydroxybenzoic acid.

Synthesis Workflow
The following diagram illustrates the primary synthesis pathway and critical control points

(CCPs) for purity.
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Figure 1: Synthetic route via Williamson ether synthesis. Critical impurities include unreacted

phenolic precursor and potential ester byproducts.

Spectral Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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The high symmetry of the 3,5-dichloro substitution pattern simplifies the aromatic region,

providing a distinct diagnostic signature.

H NMR (400 MHz, DMSO-

)
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Insight
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)
Carbonyl (C=O):

165.5 ppm (Characteristic of benzoic acids).

Aromatic C-O:

156.0 ppm (Ipso carbon attached to butoxy group).

Aromatic C-H:

130.5 ppm (Carbons 2 and 6).

Aromatic C-Cl:

128.8 ppm (Carbons 3 and 5).

Aromatic C-COOH:

127.5 ppm (Ipso carbon attached to carbonyl).

Aliphatic Carbons:

73.5 (O-CH

), 31.8, 18.9, 13.8 (Butyl chain).

Expert Insight: The absence of splitting in the aromatic region (singlet at ~7.9 ppm) is the

primary "Pass/Fail" check for the correct substitution pattern. If doublets are observed, the

chlorination is likely asymmetric (e.g., 2,5-dichloro isomer).

Mass Spectrometry (MS)
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Mass spectrometry confirms the molecular weight and the presence of two chlorine atoms,

which exhibit a unique isotope pattern.

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

Molecular Ion (

): 262 (based on

Cl).

Isotope Pattern: The presence of two chlorine atoms results in a characteristic 9:6:1 intensity

ratio for peaks at

,

, and

.

m/z (Ion) Relative Intensity Fragment Assignment

262 100%

264 ~65%

266 ~10%

206/208 Variable (Loss of butene via McLafferty

rearrangement)

189/191 Variable (Loss of butoxy group)

Infrared Spectroscopy (FT-IR)
3300 – 2500 cm

: Broad, strong O–H stretch (Carboxylic acid dimer).

2960, 2870 cm

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3265984?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


: C–H stretch (Aliphatic butyl chain).

1690 – 1710 cm

: C=O stretch (Conjugated acid).

1250 cm

: C–O–C asymmetric stretch (Aryl alkyl ether).

1050 – 1100 cm

: Ar–Cl stretch (Chlorobenzene signature).

Analytical Workflow & Quality Control
To ensure experimental reproducibility, the following analytical workflow is recommended for

batch release.
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Figure 2: Quality Control decision tree. HPLC is the primary gatekeeper before structural

confirmation via NMR.

Protocol: HPLC Purity Assay
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

Mobile Phase:

A: Water + 0.1% Trifluoroacetic acid (TFA).
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B: Acetonitrile (ACN).

Gradient: 0-2 min (10% B), 2-15 min (10%

90% B), 15-20 min (90% B).

Detection: UV at 254 nm (Aromatic ring) and 280 nm.

Retention Time: Expect the product to elute later than the hydroxy-precursor due to the

lipophilic butoxy chain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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